Cas no 845790-81-0 ((4-bromophenyl)[bis(3-fluorophenyl)]methanol)
845790-81-0 structure
Product Name:(4-bromophenyl)[bis(3-fluorophenyl)]methanol
CAS-nummer:845790-81-0
MF:C19H13BrF2O
MW:375.206731557846
CID:1826042
PubChem ID:2756926
Update Time:2025-04-21
(4-bromophenyl)[bis(3-fluorophenyl)]methanol Chemische en fysische eigenschappen
Naam en identificatie
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- (4-Bromophenyl)[bis(3-fluorophenyl)]methanol
- 4-BROMO-3',3''-DIFLUOROTRITYL ALCOHOL
- (4-bromophenyl)bis(3-fluorophenyl)methanol
- (4-bromophenyl)-bis(3-fluorophenyl)methanol
- 845790-81-0
- (4-bromophenyl)[bis(3-fluorophenyl)]methanol
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- Inchi: 1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H
- InChI-sleutel: UTSKBKNVDCTNBU-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C(C1C=CC=C(C=1)F)(C1C=CC=C(C=1)F)O
Berekende eigenschappen
- Exacte massa: 374.012
- Monoisotopische massa: 374.012
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 362
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23000
- LogboekP: 5.01150
(4-bromophenyl)[bis(3-fluorophenyl)]methanol Beveiligingsinformatie
- Gevaarverklaring: Irritant
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-36/37/39
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Identificatie van gevaarlijk materiaal:
(4-bromophenyl)[bis(3-fluorophenyl)]methanol Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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